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Compound of Interest

Compound Name: ATZ-1993

Cat. No.: B1665321 Get Quote

Disclaimer: The identifier "ATZ-1993" did not correspond to a specific therapeutic agent in the

available scientific literature. The following information is based on studies of the herbicide

Atrazine (ATZ), which has been the subject of toxicological research in animal models. These

notes are intended for research purposes only and detail the effects of long-term exposure to

Atrazine in mice.

Introduction
Atrazine (ATZ) is a widely used herbicide that has been studied for its potential long-term

effects on biological systems. In rodent models, chronic exposure to Atrazine has been shown

to impact various physiological processes, including the immune system, metabolism, and

reproductive health. These application notes provide a summary of findings from preclinical

studies and outline protocols for investigating the long-term effects of Atrazine administration in

mice.

Data Presentation
The following tables summarize quantitative data from studies on the long-term administration

of Atrazine in rodents.

Table 1: Effects of Chronic Atrazine Exposure on Body Weight and Metabolism in Rats
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Parameter Control
ATZ (30
µg/kg/day)

ATZ (300
µg/kg/day)

Reference

Final Body

Weight (g)
554.6 ± 13.4 582.3 ± 9.3 585.0 ± 22.7 [1]

Intra-abdominal

Fat (g)

Data not

specified
Increased Increased [1]

Insulin

Resistance
Baseline Increased Increased [1]

*p < 0.05

compared to

control. Data are

presented as

mean ± standard

error of the

mean.[1]

Table 2: Immunotoxicological Effects of Atrazine in Balb/c Mice (28-day exposure)
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Parameter Control
ATZ (43.75
mg/kg/day)

ATZ (87.5
mg/kg/day)

ATZ (175
mg/kg/day)

Reference

Splenocyte

Proliferation

(ConA-

stimulated)

Baseline
Significantly

Decreased

Significantly

Decreased

Significantly

Decreased
[2]

Serum

Lysozyme
Baseline Decreased Decreased Decreased [2]

Thymocyte

Early

Apoptosis

Baseline

Not

significantly

changed

Significantly

Increased

Significantly

Increased
[2]

Humoral

Immunity

(Serum

Hemolysin)

Baseline

Not

significantly

changed

Not

significantly

changed

Suppressed [2]

Cell-mediated

Immunity

(DTH)

Baseline

Not

significantly

changed

Not

significantly

changed

Suppressed [2]

Non-specific

Immune

Function

(Neutral Red

Clearance)

Baseline

Not

significantly

changed

Not

significantly

changed

Suppressed [2]

Experimental Protocols
Objective: To assess the long-term effects of Atrazine on metabolic parameters in mice.

Materials:

Atrazine (analytical grade)

C57BL/6 mice (male, 8 weeks old)
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Standard rodent chow

High-fat diet (optional)

Drinking bottles

Animal balance

Equipment for glucose and insulin tolerance tests

Tissue collection supplies (for liver, skeletal muscle, adipose tissue)

Procedure:

Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the

start of the experiment.

Group Allocation: Randomly assign mice to control and treatment groups (n=10-12 per

group).

Atrazine Solution Preparation: Prepare Atrazine solutions in drinking water at the desired

concentrations (e.g., 30 µg/kg/day and 300 µg/kg/day). The amount of Atrazine added to the

water should be calculated based on the average daily water consumption and body weight

of the mice to achieve the target dose.

Administration: Provide the Atrazine-containing water or regular drinking water (for the

control group) ad libitum for the duration of the study (e.g., 5 months).[1]

Diet: Feed mice a standard rodent diet. A high-fat diet can be introduced in a subset of

groups to investigate the combined effects.[1]

Monitoring: Monitor body weight, food intake, and water consumption weekly.

Metabolic Phenotyping: Perform glucose tolerance tests (GTT) and insulin tolerance tests

(ITT) at baseline and at specified intervals during the study.

Tissue Collection: At the end of the study, euthanize the mice and collect blood for serum

analysis (e.g., insulin, glucose, lipids). Harvest tissues such as the liver, skeletal muscle, and
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adipose tissue for histological analysis and investigation of mitochondrial function.[1]

Objective: To evaluate the immunotoxic effects of sub-chronic Atrazine exposure in mice.

Materials:

Atrazine (analytical grade)

Corn oil (vehicle)

Balb/c mice (male, 6-8 weeks old)

Gavage needles

Spleen and thymus collection supplies

Reagents for lymphocyte proliferation assays (e.g., Concanavalin A)

Flow cytometer and antibodies for immunophenotyping

ELISA kits for cytokine analysis

Procedure:

Animal Acclimatization: Acclimate mice for one week.

Group Allocation: Randomly assign mice to vehicle control and Atrazine treatment groups

(e.g., 43.75, 87.5, and 175 mg/kg/day).[2]

Dose Preparation: Prepare Atrazine suspensions in corn oil.

Administration: Administer Atrazine or vehicle control daily by oral gavage for 28 consecutive

days.[2]

Immune Function Assays:

Humoral Immunity: At the end of the treatment period, immunize mice with a T-dependent

antigen (e.g., sheep red blood cells) and measure antigen-specific antibody levels in the

serum.
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Cell-mediated Immunity: Perform a delayed-type hypersensitivity (DTH) response assay.

Splenocyte Proliferation: Isolate splenocytes and stimulate them in vitro with mitogens

(e.g., ConA, LPS) to assess their proliferative capacity.

Immunophenotyping: Analyze the proportions of different immune cell populations (e.g., T

cells, B cells, macrophages) in the spleen and thymus by flow cytometry.

Cytokine Production: Measure the levels of key cytokines (e.g., IFN-γ, IL-4) in the serum

or from stimulated splenocyte cultures.[2]

Organ Weight and Histology: At necropsy, weigh the spleen and thymus and preserve them

for histological examination.
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Caption: Proposed mechanism of Atrazine-induced metabolic disruption.
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Caption: Experimental workflow for assessing Atrazine immunotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1665321#long-term-administration-of-atz-1993-in-
mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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